BenchChemオンラインストアへようこそ!

(1-methyl-1H-indol-3-yl)(piperazin-1-yl)methanone

Lipophilicity Physicochemical Differentiation Pharmacokinetic Pre-screening

(1-Methyl-1H-indol-3-yl)(piperazin-1-yl)methanone (CAS 1146293-65-3) is a synthetic small molecule composed of an indole core N-methylated at the 1-position and linked via a carbonyl bridge to an unsubstituted piperazine ring. The compound has a molecular formula of C14H17N3O and a molecular weight of 243.30 g/mol.

Molecular Formula C14H17N3O
Molecular Weight 243.31
CAS No. 1146293-65-3
Cat. No. B2699644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-methyl-1H-indol-3-yl)(piperazin-1-yl)methanone
CAS1146293-65-3
Molecular FormulaC14H17N3O
Molecular Weight243.31
Structural Identifiers
SMILESCN1C=C(C2=CC=CC=C21)C(=O)N3CCNCC3
InChIInChI=1S/C14H17N3O/c1-16-10-12(11-4-2-3-5-13(11)16)14(18)17-8-6-15-7-9-17/h2-5,10,15H,6-9H2,1H3
InChIKeyXFVIMJKDYOLRBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Methyl-1H-indol-3-yl)(piperazin-1-yl)methanone (CAS 1146293-65-3): Core Identity and Class Positioning for Research Procurement


(1-Methyl-1H-indol-3-yl)(piperazin-1-yl)methanone (CAS 1146293-65-3) is a synthetic small molecule composed of an indole core N-methylated at the 1-position and linked via a carbonyl bridge to an unsubstituted piperazine ring. The compound has a molecular formula of C14H17N3O and a molecular weight of 243.30 g/mol [1]. It belongs to the indole-3-piperazinyl methanone class, a scaffold associated with monoamine oxidase (MAO) inhibition and cannabinoid receptor interaction [2]. The N-methyl substitution on the indole nitrogen distinguishes it from the non-methylated parent compound (1H-indol-3-yl)(piperazin-1-yl)methanone (CAS 610802-16-9) and represents the primary structural feature that may influence lipophilicity, metabolic stability, and target selectivity profiles relevant to neuroscience and pharmacology research programs.

Why Generic Indole-Piperazine Methanone Analogs Cannot Replace (1-Methyl-1H-indol-3-yl)(piperazin-1-yl)methanone in Defined Research Protocols


Within the indole-piperazine methanone series, subtle structural modifications produce divergent pharmacological signatures that preclude simple interchange. The presence or absence of the N-methyl group on the indole ring (the sole structural difference between the target compound and its closest analog, (1H-indol-3-yl)(piperazin-1-yl)methanone) alters hydrogen-bond donor capacity, logP, and steric occupancy within the target binding pocket [1]. In the broader indole-3-piperazinyl class evaluated for MAO-A inhibition, substituent identity on the indole nitrogen directly correlated with reversible inhibition potency (IC50 range: 0.11 to >10 µM) and MAO-B selectivity ratios ranging from 18-fold to 193-fold [2]. Generic substitution without confirmatory lot-specific characterization therefore risks confounded structure-activity relationship (SAR) interpretation and irreproducible target engagement data.

Quantitative Differential Evidence for (1-Methyl-1H-indol-3-yl)(piperazin-1-yl)methanone Versus Closest Analogs


N-Methyl Substitution Increases Computed Lipophilicity (XLogP3-AA) by ~0.8 Log Units Relative to the Non-Methylated Indole-Piperazine Analog

The N-methyl substitution on the indole ring of the target compound (CAS 1146293-65-3) raises its computed octanol-water partition coefficient (XLogP3-AA) to approximately 0.8, compared to a value of approximately 0.0 for the non-methylated analog (1H-indol-3-yl)(piperazin-1-yl)methanone (CAS 610802-16-9) [1]. This difference of +0.8 log units is a computed physicochemical property derived from the PubChem 2021.05.07 release using the XLogP3 algorithm [1]. While this parameter is not a direct measure of biological activity, it has implications for passive membrane permeability, blood-brain barrier penetration potential, and non-specific binding tendencies relevant to neuropharmacology screening cascades.

Lipophilicity Physicochemical Differentiation Pharmacokinetic Pre-screening

Elimination of the Indole NH Hydrogen Bond Donor Reduces HBD Count from 2 to 1 Relative to the Non-Methylated Analog

Methylation of the indole N1 position eliminates one hydrogen bond donor (HBD) site in the target compound (HBD count = 1), whereas the non-methylated analog (CAS 610802-16-9) retains the indole NH proton and exhibits an HBD count of 2 [1]. Hydrogen bond donor count is a critical component of Lipinski's Rule of Five assessments for oral drug-likeness and influences target binding modes, particularly in kinase ATP-binding pockets and aminergic GPCR orthosteric sites where indole NH interactions are frequently observed in co-crystal structures [2].

Hydrogen Bonding Molecular Recognition Target Engagement Selectivity

N-Methylation Alters MAO Isoform Selectivity Trends Within the Indole-3-Piperazinyl Class: Context from a Published SAR Study

In a 2021 ChemistrySelect study of indole-3-piperazinyl derivatives, compounds RP1 and RP9 (structurally distinct from the target compound by having an unsubstituted indole NH and a substituted benzyl piperazine moiety) exhibited MAO-A IC50 values of 0.11 ± 0.03 µM and 0.14 ± 0.02 µM, with selectivity over MAO-B of 193-fold and 178-fold, respectively [1]. The study further demonstrated that indole N-substitution (methyl, benzyl, or aryl) directly modulated both MAO-A potency and MAO-B selectivity across a 20-compound library. However, the specific compound (1-methyl-1H-indol-3-yl)(piperazin-1-yl)methanone was not directly tested in this dataset, and no head-to-head comparison between the target compound and RP1/RP9 is available [1]. This evidence limitation means the quantitative data provided here serve as a class-level inference of the sensitivity of this scaffold to N-substitution, not as a direct potency claim for the target compound.

Monoamine Oxidase Inhibition Structure-Activity Relationship Neuropsychiatric Probe Development

Synthetic Cannabinoid Receptor Agonist Annotations in Vendor Databases Suggest Divergent Target Engagement Profiles Relative to MAO-Focused Indole-Piperazine Derivatives

Certain commercial vendor listings annotate (1-methyl-1H-indol-3-yl)(piperazin-1-yl)methanone as a synthetic cannabinoid receptor agonist with reported activity at CB1 and CB2 receptors . In contrast, the peer-reviewed indole-3-piperazinyl chemotype is primarily characterized as a reversible MAO-A inhibitor scaffold [1]. This divergent pharmacological annotation, while sourced from vendor technical notes rather than peer-reviewed primary literature, signals that the N-methyl substitution pattern on the indole core may redirect target engagement from aminergic enzymes toward G-protein-coupled cannabinoid receptors. The absence of primary peer-reviewed binding data for the target compound at cannabinoid receptors constitutes a significant evidence gap; users should treat this annotation as a hypothesis-generating lead for receptor profiling rather than a confirmed selectivity claim.

Cannabinoid Receptor Target Selectivity Pharmacological Annotation

Topological Polar Surface Area (tPSA) of 37.3 Ų Positions the Compound Favorably Within CNS Drug-Like Chemical Space Relative to Bulkier Piperazine-Substituted Analogs

The topological polar surface area (tPSA) of (1-methyl-1H-indol-3-yl)(piperazin-1-yl)methanone is computed to be 37.3 Ų [1]. This value falls well below the commonly accepted threshold of <60–70 Ų for favorable passive blood-brain barrier penetration [2]. By comparison, analogs bearing additional polar substituents on the piperazine ring (e.g., sulfonyl or carbonyl-linked heteroaryl groups) exhibit substantially higher tPSA values, typically exceeding 70–90 Ų, which would predict reduced CNS penetration. The unsubstituted piperazine moiety in the target compound thus preserves a CNS-favorable tPSA while retaining the secondary amine as a potential salt-forming or derivatization handle.

CNS Drug-Likeness Physicochemical Property Blood-Brain Barrier Penetration Prediction

Highest-Confidence Research Application Scenarios for (1-Methyl-1H-indol-3-yl)(piperazin-1-yl)methanone Based on Differential Evidence


Chemical Probe for Discriminating Indole NH-Dependent Binding in Structure-Based Drug Design

The elimination of the indole NH hydrogen bond donor in the target compound (HBD count = 1 vs. 2 for the non-methylated analog) makes it a precise tool for crystallographic or computational studies aiming to resolve whether a target protein's binding site engages the indole NH proton. Co-crystallization or molecular docking comparisons between the methylated and non-methylated variants can map hydrogen bond pharmacophore requirements with greater resolution than either compound alone [1].

SAR Negative Control in Indole-Piperazine MAO Inhibitor Optimization Programs

In MAO-A inhibitor lead optimization, the target compound serves as a matched molecular pair with the non-methylated (1H-indol-3-yl)(piperazin-1-yl)methanone. Parallel testing of both compounds allows medicinal chemistry teams to isolate the contribution of the indole N-methyl group to MAO-A potency and MAO-B selectivity, using the class-level SAR trends established by Kumar et al. (2021) as a interpretive framework [2]. This application is contingent on the generation of primary IC50 data for the target compound.

CNS-Penetrant Compound Library Enrichment Based on Favorable tPSA and logP Parameters

With a tPSA of 37.3 Ų (below the CNS-favorable threshold of ~60 Ų) and a moderate computed logP of 0.8, the target compound is an appropriate inclusion in diversity libraries optimized for blood-brain barrier penetration [1]. Its unsubstituted piperazine also provides a convenient synthetic handle for late-stage diversification, supporting both screening and lead generation workflows in neuroscience drug discovery.

Receptor Profiling Panel for Cannabinoid vs. Aminergic Target Deconvolution

Given the conflicting annotations between cannabinoid receptor agonism (vendor sources) and MAO-A inhibition (peer-reviewed chemotype literature), the target compound is well-suited as a probe in broad receptor profiling panels (e.g., CEREP or Eurofins panels) to experimentally resolve its primary pharmacological target(s). This deconvolution exercise can clarify whether the N-methyl substitution redirects target engagement from MAO enzymes toward CB1/CB2 receptors, a question of high relevance to both neuropsychiatric and cannabinoid research communities .

Quote Request

Request a Quote for (1-methyl-1H-indol-3-yl)(piperazin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.